6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazo[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the 2-methoxy-5-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2-methoxy-5-methylbenzene as the starting material.
Addition of the 2-methylprop-2-en-1-yl group: This can be done through a Heck reaction or similar coupling reaction.
Methylation steps: These are typically carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-methyl-1-prop-1-en-2-ylbenzene
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C22H25N5O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25N5O3/c1-12(2)11-25-20(28)18-19(24(6)22(25)29)23-21-26(14(4)15(5)27(18)21)16-10-13(3)8-9-17(16)30-7/h8-10H,1,11H2,2-7H3 |
InChI Key |
NEUDRBTYGMCMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C |
Origin of Product |
United States |
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